

# A Head-to-Head Comparison of Emerging Therapies for Benign Prostatic Hyperplasia

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The landscape of therapeutic options for benign prostatic hyperplasia (BPH) is evolving beyond the traditional mainstays of  $\alpha$ -adrenergic antagonists and 5 $\alpha$ -reductase inhibitors. This guide provides a detailed, data-driven comparison of several emerging drugs and minimally invasive treatments, offering novel mechanisms of action and promising clinical profiles. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new therapies for BPH.

## Executive Summary

Emerging therapies for BPH are targeting diverse physiological pathways to alleviate lower urinary tract symptoms (LUTS). This guide will focus on a selection of these novel treatments, comparing their efficacy and safety profiles based on available clinical trial data. The therapies discussed include:

- Fexapotide Triflutate (NX-1207): A pro-apoptotic agent administered via transrectal injection.
- Vibegron: A  $\beta$ 3-adrenergic receptor agonist.
- Optilume® BPH Catheter System: A drug-coated balloon that combines mechanical dilation with local delivery of paclitaxel.
- Zenflow® Spring Implant: A minimally invasive nitinol implant to open the prostatic urethra.

- ENTADFI®: A fixed-dose combination of finasteride (a 5 $\alpha$ -reductase inhibitor) and tadalafil (a PDE5 inhibitor).

These emerging therapies will be compared against the established standard-of-care, represented by Tamsulosin (an  $\alpha$ -adrenergic antagonist) and Finasteride (a 5 $\alpha$ -reductase inhibitor).

## Comparative Efficacy Data

The following tables summarize the quantitative outcomes from key clinical trials of these emerging and standard BPH therapies. The primary endpoints for comparison are the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).

Therapy	Mechanism of Action	Key Trial(s)	Baseline e IPSS (approx.)	Change in IPSS from Baseline	Baseline e Qmax (mL/s) (approx.)	Change in Qmax from Baseline e (mL/s)	Prostate Volume Reduction
Fexapotide Triflutate (NX-1207)	Pro-apoptotic	Phase III Pooled Analysis	22.5 - 23.4	-5.2 to -5.7 (long-term) <sup>[1][2]</sup>	8.0	+6.3 <sup>[3]</sup>	Yes, significant <sup>[3]</sup>
Vibegron	β3-adrenergic receptor agonist	COURAGE Trial	N/A (focused on OAB symptoms)	-0.9 (IPSS Storage Score) <sup>[4][5][6]</sup>	N/A	N/A	No
Optilume® BPH System	Mechanical Dilation + Paclitaxel	PINNACLE Study	24.3	-11.5 (at 1 year) <sup>[7][8][9]</sup>	9.0	+10.3 (at 1 year) <sup>[8]</sup>	N/A
Zenflow® Spring Implant	Mechanical Urethral Opening	ZEST CAN & BREEZE Studies	21.2 - 22.0	-9.8 to -10.2 (at 1 & 3 years) <sup>[10][11][12]</sup>	9.7 - 10.6	+3.3 to +4.3 (at 1 & 3 years) <sup>[10][13]</sup>	No

ENTADFI ® (Finasteri de/Tadal afil)	5α- reductas e inhibitor + PDE5 inhibitor	Phase III Study	N/A	Statistical ly significan t		N/A	N/A	Yes (due to finasterid e)
				improve ment vs. finasterid e alone[14] [15][16]				
Tamsulos in	α1- adrenergi c antagoni st	Various	~14-19	-3.3 to -5.2[17] [18][19] [20]	~9-11	+1.4 to +3.6[17]	No	
Finasteri de	5α- reductas e inhibitor	PLESS Study, Various	~14-19	-3.2 to -4.5[17] [18][19] [20]	~9-11	+0.6 to +1.6[17]	Up to 25%[17]	

## Comparative Safety and Tolerability

Therapy	Common Adverse Events	Serious Adverse Events	Sexual Side Effects
Fexapotide Trifluate (NX-1207)	Similar safety profile to placebo in trials. <a href="#">[1]</a> <a href="#">[2]</a>	Reduced incidence of acute urinary retention (AUR) and prostate cancer compared to placebo. <a href="#">[1]</a> <a href="#">[2]</a>	Long-term improvement in sexual function reported compared to worsening in placebo group.
Vibegron	Hypertension, COVID-19, urinary tract infection, hematuria (similar rates to placebo). <a href="#">[5]</a> <a href="#">[6]</a>	Rare; urinary retention requiring catheterization in a small number of patients. <a href="#">[21]</a> <a href="#">[22]</a>	Not reported as a primary outcome.
Optilume® BPH System	Hematuria, post-procedural urinary retention, urinary incontinence (mostly transient). <a href="#">[23]</a>	False passage requiring extended catheterization (rare). <a href="#">[9]</a>	No significant impact on erectile or ejaculatory function. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Zenflow® Spring Implant	Mild and transient, common to other minimally invasive procedures. <a href="#">[10]</a>	No serious adverse events reported in the ZEST CAN study. <a href="#">[10]</a>	No deterioration in erectile or ejaculatory function. <a href="#">[10]</a> <a href="#">[11]</a>
ENTADFI® (Finasteride/Tadalafil)	Headache, dyspepsia, back pain, myalgia, nasal congestion (from tadalafil); Impotence, decreased libido, decreased ejaculate volume (from finasteride). <a href="#">[14]</a>	Increased risk of high-grade prostate cancer (associated with finasteride). <a href="#">[24]</a>	Lower incidence of sexual dysfunction compared to finasteride alone. <a href="#">[25]</a>
Tamsulosin	Dizziness, headache, rhinitis, abnormal ejaculation.	Postural hypotension.	Ejaculatory dysfunction is a known side effect.

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Finasteride	Decreased libido, erectile dysfunction, ejaculatory disorders.	Increased risk of high-grade prostate cancer. [24]	A primary concern for many patients.
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## Experimental Protocols

### Fexapotide Trifluate (NX-1207) - Phase III Trials (Pooled Analysis)

- Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials with an open-label extension.[2]
- Patient Population: Men with a clinical diagnosis of BPH, IPSS  $\geq 15$ , and a prostate volume of 25-100 cm<sup>3</sup>.
- Intervention: A single transrectal, intraprostatic injection of 2.5 mg fexapotide trifluate or placebo.
- Primary Efficacy Endpoints: Change from baseline in IPSS at 12 months and at long-term follow-up (mean 3.58 years).[2]
- Key Secondary Endpoints: Incidence of acute urinary retention and BPH-related surgery.

### Vibegron - COURAGE Trial

- Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[4][6]
- Patient Population: Men aged  $\geq 45$  years with symptoms of overactive bladder (OAB) who were already receiving pharmacological treatment for BPH ( $\alpha$ -blocker with or without a 5 $\alpha$ -reductase inhibitor).[5][6]
- Intervention: Vibegron 75 mg once daily or placebo for 24 weeks.[6]
- Co-Primary Efficacy Endpoints: Change from baseline at week 12 in the mean number of daily micturitions and urgency episodes.[5][6]

- Secondary Efficacy Endpoints: Change from baseline at week 12 in mean nightly nocturia episodes, daily urge urinary incontinence episodes, IPSS-storage score, and volume voided per micturition.[5][6]

## Optilume® BPH Catheter System - PINNACLE Study

- Study Design: A prospective, randomized, double-blind, sham-controlled clinical trial.[8]
- Patient Population: Men aged  $\geq$  50 years with symptomatic BPH, a prostate size between 20 and 80 g, and an IPSS  $\geq$  13.
- Intervention: Treatment with the Optilume® BPH Catheter System or a sham procedure.
- Primary Efficacy Endpoint: A responder rate analysis comparing the percentage of subjects with a  $\geq$ 30% improvement in IPSS at 12 months for the Optilume group versus 3 months for the sham group.
- Key Secondary Endpoints: Change in Qmax from baseline.

## Zenflow® Spring Implant - ZEST CAN & BREEZE Studies

- Study Design: The ZEST CAN study was a prospective, single-arm pilot study.[10] The BREEZE study was a prospective, multicenter, randomized controlled trial designed to support FDA clearance.[26]
- Patient Population: Men with clinical BPH and moderate to severe LUTS.
- Intervention: Implantation of the Zenflow® Spring device.
- Primary Efficacy Endpoints: Improvement in IPSS and IPSS-Quality of Life (QOL) scores.
- Key Secondary Endpoints: Improvement in peak urinary flow rate (Qmax).

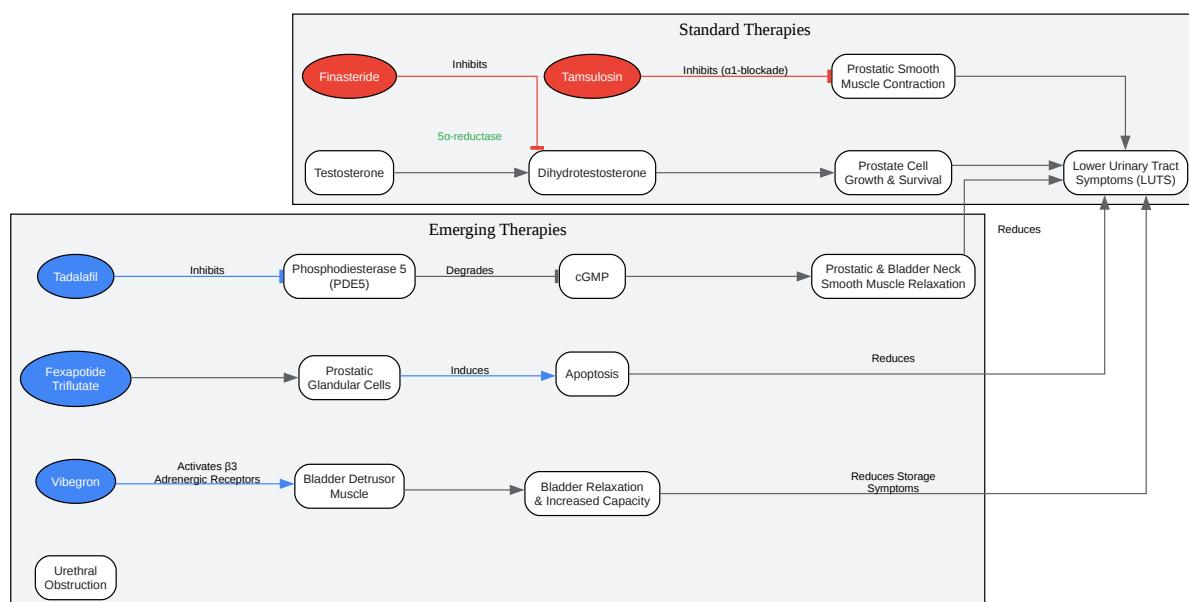
## ENTADFI® (Finasteride/Tadalafil) - Phase III Trial

- Study Design: An international, randomized, double-blind, parallel-design study.[14][16]
- Patient Population: Men with BPH, LUTS, and prostatic enlargement.[14]

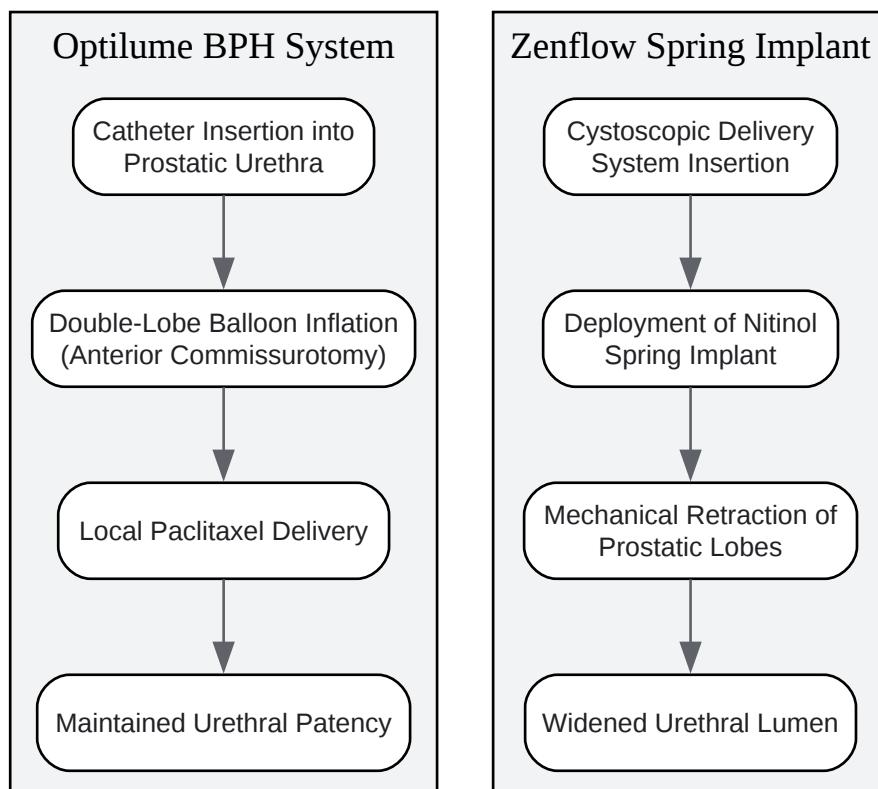
- Intervention: Co-administration of tadalafil 5 mg and finasteride 5 mg, or placebo and finasteride 5 mg, for 26 weeks.[14][16]
- Primary Efficacy Endpoint: Change from baseline in total IPSS at 12 weeks.[16]
- Key Secondary Endpoints: Improvement in IPSS at 4 and 26 weeks.[16]

## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action for the discussed therapies.

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Caption: Signaling pathways targeted by standard and emerging BPH drugs.



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Caption: Mechanisms of action for minimally invasive BPH treatments.

## Conclusion

The field of BPH treatment is undergoing a significant transformation, with a move towards more targeted and less invasive therapies. Emerging drugs like fexapotide trifluate and vibegron offer novel pharmacological approaches, while minimally invasive options such as the Optilume® BPH System and the Zenflow® Spring Implant provide durable symptom relief with a favorable safety profile, particularly concerning sexual function. The combination therapy ENTADFI® also presents a valuable option for patients with concomitant erectile dysfunction.

For researchers and drug development professionals, these emerging therapies highlight new potential targets and treatment paradigms. The focus on preserving sexual function and offering less invasive procedures reflects a growing understanding of patient priorities. Continued research and long-term follow-up from ongoing clinical trials will be crucial in fully defining the role of these innovative treatments in the management of BPH.

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